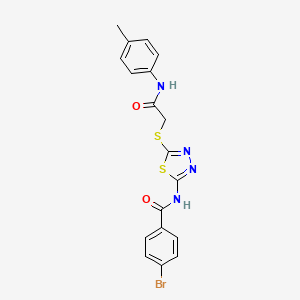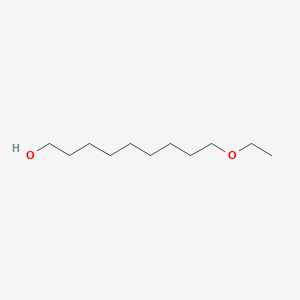
2-(1-Cyanoethyl)phenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Cyanoethyl)phenylboronic acid is an organoboron compound that features a phenyl ring substituted with a boronic acid group and a cyanoethyl group
作用机制
Target of Action
The primary target of 2-(1-Cyanoethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The mode of action of this compound involves its interaction with the SM cross-coupling reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by this compound is the SM cross-coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water . Hydrolysis of some phenylboronic pinacol esters, which may be similar to this compound, has been described . The kinetics is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This reaction is a key step in many synthetic procedures, particularly in the synthesis of complex organic molecules .
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of water. As mentioned earlier, the rate of hydrolysis of boronic acids and their esters is considerably accelerated at physiological pH . Moreover, these compounds are only marginally stable in water , which could influence their action, efficacy, and stability.
生化分析
Biochemical Properties
The biochemical properties of 2-(1-Cyanoethyl)phenylboronic acid are not fully understood due to the limited research available. Boronic acids, including this compound, are known to interact with various enzymes, proteins, and other biomolecules. They can form reversible covalent bonds with diols, a functional group present in many biomolecules . This property allows boronic acids to participate in dynamic covalent chemistry, leading to various biochemical reactions .
Cellular Effects
The specific cellular effects of this compound are currently unknown due to the lack of direct studies. Boronic acids are known to influence cell function through their interactions with biomolecules. For example, they can impact cell signaling pathways, gene expression, and cellular metabolism through their interactions with proteins and enzymes .
Molecular Mechanism
Boronic acids are known to interact with biomolecules through the formation of reversible covalent bonds with diols . This can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and easy to handle, suggesting that this compound would also have good stability and long-term effects on cellular function .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Boronic acids are known to form reversible covalent bonds with diols, which could potentially influence their localization or accumulation .
Subcellular Localization
The ability of boronic acids to form reversible covalent bonds with diols could potentially influence their activity or function within specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Cyanoethyl)phenylboronic acid typically involves the hydroboration of alkenes followed by oxidation. One common method is the hydroboration of styrene derivatives with borane reagents, followed by oxidation to yield the boronic acid . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or platinum complexes.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of production.
化学反应分析
Types of Reactions: 2-(1-Cyanoethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The cyano group can be reduced to amines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Hydrogen gas with a metal catalyst like palladium on carbon.
Substitution: Palladium catalysts with bases like potassium carbonate in solvents such as ethanol or water.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Aminoethylphenylboronic acids.
Substitution: Biaryl compounds.
科学研究应用
2-(1-Cyanoethyl)phenylboronic acid has a wide range of applications in scientific research:
相似化合物的比较
Phenylboronic acid: Lacks the cyanoethyl group but shares similar reactivity in Suzuki-Miyaura coupling reactions.
3-Formylphenylboronic acid: Contains a formyl group instead of a cyanoethyl group and is used in similar applications.
4-Formylphenylboronic acid: Another formyl-substituted derivative with comparable properties.
Uniqueness: 2-(1-Cyanoethyl)phenylboronic acid is unique due to the presence of the cyanoethyl group, which can undergo additional chemical transformations, such as reduction to amines. This adds to its versatility and makes it a valuable compound in synthetic and medicinal chemistry.
属性
IUPAC Name |
[2-(1-cyanoethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO2/c1-7(6-11)8-4-2-3-5-9(8)10(12)13/h2-5,7,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLODEADFYWKFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(C)C#N)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(4-benzylpiperazino)ethyl]-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2789965.png)
![N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclopropanesulfonamide](/img/structure/B2789968.png)
![N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2789970.png)


![1-(3,4-difluorobenzoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide](/img/structure/B2789975.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2789976.png)
![1-[4-(4-Chlorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2789977.png)
![2-(2-(4-Fluorophenyl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2789980.png)

![N-[1-(Oxolan-3-ylmethyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2789983.png)
